molecular formula C10H14FNO B1474061 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1566493-09-1

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B1474061
CAS No.: 1566493-09-1
M. Wt: 183.22 g/mol
InChI Key: CWYMPGRZINQACB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is an organic compound that features both an ethoxyphenyl group and a fluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-ethoxyphenyl derivatives with fluoroethanamine precursors. One common method includes the nucleophilic substitution reaction where 2-ethoxyphenyl halides react with fluoroethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethylamine derivatives.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases in organic solvents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, ethylamine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the fluoroethanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-2-fluoroethan-1-amine
  • 2-(2-Ethoxyphenyl)-2-chloroethan-1-amine
  • 2-(2-Ethoxyphenyl)-2-bromoethan-1-amine

Uniqueness

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is unique due to the presence of both an ethoxy group and a fluoro group, which impart distinct chemical and physical properties. The fluoro group enhances the compound’s stability and reactivity, while the ethoxy group increases its hydrophobicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMPGRZINQACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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